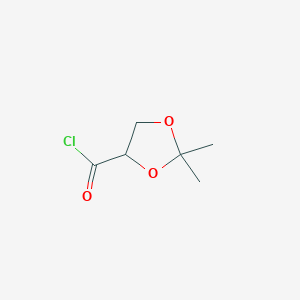
2,4-二氧代-4-吡啶-3-基丁酸乙酯
描述
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate, also known as ethyl 2,4-dioxopyridine-3-butyrate, is a naturally occurring organic compound belonging to the class of pyridines. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate has been extensively studied in the laboratory for its various biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.
科学研究应用
三氟甲基杂环化合物的多用途中间体
2,4-二氧代-4-吡啶-3-基丁酸乙酯作为三氟甲基杂环化合物合成中的中间体表现出显著的多功能性。利用铑(II)或铜(II)催化的卡宾 X-H 插入反应,研究人员已成功从重氮酮酯合成出各种三氟甲基-噁唑、噻唑、咪唑、三嗪和吡啶。此过程高效,通常仅需一步或一步附加步骤即可合成这些化合物(Honey 等人,2012 年)。
[4 + 2]环加成促进剂
该化合物在 [4 + 2]环加成过程中充当 1,4-偶极合子合成子,由有机膦催化剂促进。此反应以优异的产率和完全的区域选择性生成 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯。引入取代的甲基会导致高非对映选择性,从而扩大了此环加成方法的范围(Zhu 等人,2003 年)。
γ-氧代丙烯酸酯的合成途径
2,4-二氧代烷酸乙酯,包括 2,4-二氧代-4-吡啶-3-基丁酸乙酯,与吡咯烷乙酸酯化学选择性反应。此反应导致烯胺酮酯的形成,该烯胺酮酯可通过简单的过程还原并转化为 γ-氧代丙烯酸酯。此途径代表了合成有价值的化学中间体的有效方法(Manfredini,1988 年)。
抗氧化和抗菌活性
通过 Knoevenagel 缩合合成 2-(4-氯苄叉基)-3-氧代丁酸乙酯突出了 2,4-二氧代-4-吡啶-3-基丁酸乙酯衍生物在生物应用中的潜力。合成的化合物表现出显著的抗氧化和抗菌活性,证明了该化合物的用途不仅仅局限于化学合成(Kumar 等人,2016 年)。
DNA 合成中的保护基团
该化合物的用途延伸到生物化学领域,其中 2-(4-吡啶基)乙基等衍生物充当 DNA 合成中核苷酸间键的新型保护基团。此应用展示了该化合物的多功能性,突出了其在各种条件下的稳定性以及在温和条件下易于去除保护基团的特点(Hamamoto 等人,1989 年)。
属性
IUPAC Name |
ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADSMLIXHMTDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292973 | |
| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92288-94-3 | |
| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92288-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B1643058.png)


![Methyl (2E)-2-[(3aS,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene]acetate](/img/structure/B1643067.png)



![[(6E,9S,10E,11Ar)-9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate](/img/structure/B1643085.png)



